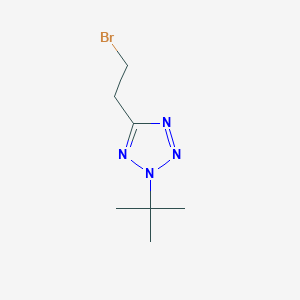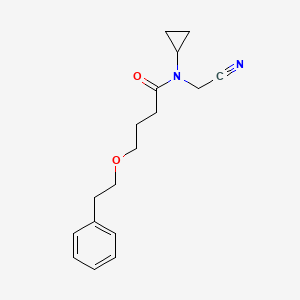![molecular formula C10H14ClNO2 B2398743 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide CAS No. 2411264-93-0](/img/structure/B2398743.png)
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide, also known as CB-13, is a synthetic cannabinoid that belongs to the family of compounds known as aminoalkylindoles. It was first synthesized in 2008 by the pharmaceutical company Pfizer as a potential treatment for pain and inflammation. However, it was later found to have psychoactive effects similar to those of other cannabinoids such as THC, and as a result, it has been classified as a Schedule I controlled substance in the United States.
Mécanisme D'action
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide acts on the endocannabinoid system, which is a complex signaling system in the body that regulates various physiological processes such as pain, mood, appetite, and inflammation. Specifically, this compound binds to the CB1 and CB2 receptors in the brain and other tissues, which are the same receptors that are activated by THC.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of several types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide for lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities and has a consistent chemical structure. However, one limitation is that it is a controlled substance, which means that researchers must follow strict regulations when handling and using it.
Orientations Futures
There are several potential future directions for research on 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide. One area of interest is its potential as a treatment for psychiatric disorders such as anxiety and depression. Another area of interest is its anti-cancer properties, and researchers are exploring ways to use this compound and other cannabinoids to develop new cancer treatments. Finally, there is also interest in developing new synthetic cannabinoids that have similar therapeutic properties to this compound but with fewer psychoactive effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide involves a multi-step process starting with the preparation of oxolan-3-ylacetylene, which is then reacted with 1-chloro-3-iodopropane to form the intermediate compound 2-chloro-1-(3-oxolan-3-ylpropyl)iodide. This intermediate is then reacted with N-tert-butoxycarbonyl-3-aminobut-1-yne to form the final product, this compound.
Applications De Recherche Scientifique
2-Chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anti-cancer properties. In addition, it has been found to have potential as a treatment for anxiety, depression, and other psychiatric disorders.
Propriétés
IUPAC Name |
2-chloro-N-[1-(oxolan-3-yl)but-3-yn-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-9(12-10(13)6-11)5-8-3-4-14-7-8/h1,8-9H,3-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTGCGJWKGIUGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CC1CCOC1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-5-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2398661.png)
![3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2398664.png)
![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2398665.png)
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-difluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2398666.png)
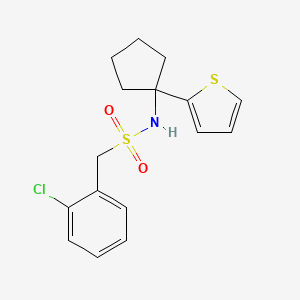
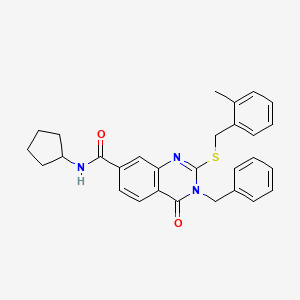
![3-{[(2,2-dimethylpropanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2398669.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2398670.png)
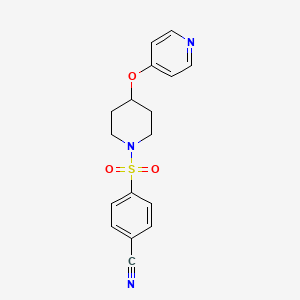

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]but-2-enamide](/img/structure/B2398676.png)
